2-Trifluoromethyl-pyrrolidine hydrochloride
Description
Historical Background and Discovery
The development of 2-trifluoromethyl-pyrrolidine hydrochloride emerged from the broader evolution of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The incorporation of fluorine-containing functional groups into organic molecules has become recognized as one of the most efficient methods for modulating molecular properties, particularly in pharmaceutical and agrochemical applications. The specific interest in nitrogen-trifluoromethyl motifs developed as researchers began to understand the potential advantages of combining the prevalence of nitrogen-containing heterocycles in drug molecules with the unique properties of the trifluoromethyl group.
The synthesis and characterization of 2-trifluoromethyl-pyrrolidine derivatives represents a relatively recent advancement in the field, with systematic investigations beginning in earnest during the late twentieth and early twenty-first centuries. Early synthetic approaches focused on cyclization reactions of nitrogen-tosyl-α-(trifluoromethyl)homoallylamines, which provided access to nitrogen-tosyl-α-(trifluoromethyl)pyrrolidine derivatives through treatment with protic acids. These foundational studies established the basic synthetic pathways that would later be refined and expanded to produce the various stereoisomeric forms of the compound that are available today.
The development of practical synthetic methodologies for accessing these compounds has been driven by their recognized potential in medicinal chemistry applications. Research has demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts, illustrating the significant potential of the nitrogen-trifluoromethyl motif in pharmaceutical development. This understanding has motivated continued research into efficient synthetic approaches and comprehensive characterization of these valuable building blocks.
Significance in Organofluorine Chemistry
The significance of this compound in organofluorine chemistry stems from the unique properties imparted by the trifluoromethyl group when incorporated into heterocyclic systems. The trifluoromethyl group is widely recognized for its ability to significantly alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. These modifications arise from the distinctive electronic and steric characteristics of the trifluoromethyl substituent, which features the highest electronegativity element in the periodic table combined in a highly electronegative functional group.
The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds. This exceptional bond strength contributes to the high thermal and chemical stability of organofluorine compounds, making them particularly valuable in applications requiring durability under challenging conditions. Additionally, the carbon-fluorine bond is relatively short, measuring approximately 1.4 angstroms, and the van der Waals radius of fluorine is only 1.47 angstroms, which is remarkably close to that of hydrogen.
The incorporation of trifluoromethyl groups into pyrrolidine systems creates compounds with enhanced properties for pharmaceutical applications. Research has demonstrated that these modifications can lead to improved metabolic stability, increased membrane permeability, and altered pharmacokinetic profiles. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders, where its unique structural properties provide distinct advantages. Furthermore, the compound finds applications in agrochemical formulations, where it enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability.
General Overview of Trifluoromethylated Heterocycles
Trifluoromethylated heterocycles represent a rapidly expanding area of research within organofluorine chemistry, driven by their exceptional potential in pharmaceutical and materials applications. The development of new reagents and methodologies for introducing trifluoromethyl groups into heterocyclic systems has been a major focus of research efforts in recent decades. These compounds combine the structural diversity and biological relevance of heterocyclic systems with the unique properties conferred by fluorine substitution, creating molecules with enhanced pharmaceutical potential.
The synthesis of trifluoromethylated heterocycles has benefited from significant methodological advances, including the development of benchtop-stable trifluoromethyl radical sources that function broadly on various electron-deficient and electron-rich heteroaromatic systems. These methodological improvements have enabled researchers to access previously challenging molecular structures and have expanded the scope of available trifluoromethylated heterocycles for research and application. The operationally simple procedures, which avoid the use of gaseous trifluoroiodomethane and proceed at ambient temperature, have made these transformations more accessible to researchers across various disciplines.
The unique reactivity patterns observed in trifluoromethylated heterocycles arise from the distinctive electronic effects of the trifluoromethyl group. The high electronegativity of fluorine creates significant dipole moments in carbon-fluorine bonds, leading to altered electron distribution throughout the molecular framework. This electronic modification can influence both the reactivity of the heterocyclic system and its interactions with biological targets, making these compounds particularly valuable for drug discovery applications.
Research has demonstrated that trifluoromethylated heterocycles can exhibit dramatically different biological activities compared to their non-fluorinated analogs. The incorporation of trifluoromethyl groups can enhance binding affinity to biological targets, improve selectivity profiles, and modify pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. These advantages have made trifluoromethylated heterocycles increasingly important in modern pharmaceutical research and development efforts.
Isomeric Forms and Stereochemistry
This compound exists in multiple stereoisomeric forms, reflecting the chiral nature of the pyrrolidine ring system when substituted at the 2-position. The presence of the trifluoromethyl group at the 2-position of the pyrrolidine ring creates a stereogenic center, resulting in the formation of both (R)- and (S)-enantiomers. Each enantiomeric form of the free base can be converted to the corresponding hydrochloride salt, providing access to both (S)-2-(trifluoromethyl)pyrrolidine hydrochloride and (2R)-2-(trifluoromethyl)pyrrolidine hydrochloride.
The (S)-enantiomer of 2-(trifluoromethyl)pyrrolidine hydrochloride is characterized by the Chemical Abstracts Service registry number 1410903-57-9 and possesses a molecular weight of 175.58 grams per mole. The molecular formula is documented as C₅H₉ClF₃N, reflecting the presence of five carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom. The compound exhibits specific optical rotation properties, with the (S)-configuration designated as the (+)-enantiomer due to its dextrorotatory behavior.
The (2R)-enantiomer represents the stereochemical antipode of the (S)-form and is assigned the Chemical Abstracts Service registry number 1389310-06-8. This enantiomer shares the same molecular formula and molecular weight as its (S)-counterpart but exhibits opposite optical rotation behavior. The availability of both enantiomeric forms provides researchers with valuable tools for investigating structure-activity relationships and for developing enantioselective synthetic methodologies.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Registry Number | 1410903-57-9 | 1389310-06-8 |
| Molecular Formula | C₅H₉ClF₃N | C₅H₉ClF₃N |
| Molecular Weight | 175.58 g/mol | 175.58 g/mol |
| MDL Number | MFCD22380026 | MFCD22380027 |
| Optical Activity | (+) Dextrorotatory | (-) Levorotatory |
The stereochemical considerations extend beyond simple enantiomerism, as research has demonstrated the synthesis of more complex stereoisomeric systems incorporating the trifluoromethyl-pyrrolidine motif. Advanced synthetic methodologies have enabled the preparation of trisubstituted 2-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers. These highly functionalized derivatives showcase the potential for creating structurally complex molecules with defined stereochemical relationships.
The preparation of enantiomerically pure forms of 2-trifluoromethyl-pyrrolidine derivatives has been achieved through various asymmetric synthetic approaches. Organocatalytic methodologies have proven particularly valuable, enabling the preparation of these compounds with excellent diastereoselectivity and enantioselectivity. These advances in asymmetric synthesis have provided access to stereochemically defined building blocks that are essential for pharmaceutical research and development applications.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649105 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868623-97-6 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-(Trifluoromethyl)pyrrolidine hydrochloride | |
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Preparation Methods
Catalytic Asymmetric Michael Addition and Hydrogenative Cyclization
A notable approach involves the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines via asymmetric Michael addition followed by hydrogenative cyclization. This method uses chiral catalysts to induce enantioselectivity, allowing the formation of the pyrrolidine ring with the trifluoromethyl group at the 2-position in a controlled stereochemical manner.
- Key Features:
- Utilizes Michael addition of nucleophiles to trifluoromethyl-substituted acceptors.
- Followed by intramolecular hydrogenation to close the pyrrolidine ring.
- High stereoselectivity and functional group tolerance.
- Suitable for synthesizing trisubstituted derivatives.
This method was detailed in a publication by ACS Organic Letters, highlighting its efficiency in producing enantiomerically enriched 2-trifluoromethyl pyrrolidines.
Fluorination of Piperidine Carboxylic Acid Derivatives
Another approach, although primarily reported for piperidine analogs, provides insight into fluorination techniques applicable to pyrrolidine systems. This method involves the treatment of piperidine carboxylic acid derivatives with sulfur tetrafluoride (SF4) in the presence of mixed solvents including trichloromethane and anhydrous hydrofluoric acid under controlled temperature and pressure in stainless steel autoclaves.
-
- Mix piperidine carboxylic acid with trichloromethane and anhydrous HF.
- Stir for 15 minutes, then add sulfur tetrafluoride.
- Heat the mixture to temperatures ranging from 65°C to 150°C for 3 hours.
- Cool and neutralize with sodium hydroxide.
- Extract the product with chloroform or dichloromethane.
- Purify by distillation.
-
- Yields ranging from approximately 54% to 75% depending on substrate and conditions.
- High purity products (95–99%).
- By-products such as thionyl difluoride are absorbed and removed.
Though this method specifically targets trifluoromethyl piperidines, analogous conditions can be adapted for pyrrolidine derivatives due to structural similarities.
Direct Fluorination of Trichloromethyl Pyrrolidine Precursors
A method related to pyridine derivatives involves the conversion of trichloromethyl-substituted heterocycles to trifluoromethyl analogs by reaction with anhydrous hydrogen fluoride in the presence of catalytic iron salts. This vapor-phase fluorination proceeds at elevated temperatures (150–190°C) and allows continuous collection of the more volatile trifluoromethyl product.
- Key Aspects:
- Use of FeCl3 or FeCl2 as catalysts.
- Reaction temperature carefully controlled to vaporize the product as it forms.
- Continuous feeding of starting materials and HF enables scalability.
- Separation of trifluoromethyl products from unreacted precursors by volatility differences.
While this method is described for pyridine systems, it provides a conceptual framework for synthesizing trifluoromethylated nitrogen heterocycles, potentially extendable to pyrrolidine derivatives.
Solid-Phase Synthesis and Michael Addition Strategies
Solid-phase synthetic techniques have been employed for related pyrrolidine derivatives, involving Michael addition of amines to acrylate resins followed by further functionalization. These methods enable the construction of β-peptoids and related compounds with trifluoromethyl groups, offering modular and efficient routes to functionalized pyrrolidines.
- Advantages:
- Facilitates purification by solid-phase extraction.
- Allows incorporation of chiral centers.
- Compatible with multiple reaction steps on resin.
This approach, while more general, can be adapted to prepare trifluoromethylated pyrrolidines with controlled stereochemistry.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The asymmetric Michael addition/hydrogenative cyclization method is highly effective for producing enantioenriched 2-trifluoromethyl-pyrrolidines, making it a method of choice when stereochemical purity is critical.
Fluorination using sulfur tetrafluoride and anhydrous HF in autoclave reactors is a robust industrial method for introducing trifluoromethyl groups into nitrogen heterocycles, with potential adaptation to pyrrolidine systems.
Vapor-phase fluorination using anhydrous HF and catalytic iron salts offers continuous production potential, especially for trifluoromethylated pyridine derivatives, and may inspire analogous pyrrolidine syntheses.
Solid-phase synthesis routes provide flexible platforms for incorporating trifluoromethyl groups into pyrrolidine frameworks, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methylated derivatives .
Scientific Research Applications
Pharmaceutical Development
2-Trifluoromethyl-pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development targeting neurological disorders and other therapeutic areas.
Key Insights:
- Drug Candidates: The compound has been studied for its potential as a drug candidate due to its interaction with biological targets, influencing pharmacokinetics and bioactivity.
- Clinical Trials: Several derivatives containing the trifluoromethyl group are currently undergoing clinical trials, indicating ongoing interest in their therapeutic potential .
Agricultural Chemistry
In agricultural applications, this compound contributes to the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, thereby improving crop protection.
Notable Applications:
- Crop Protection Products: The compound is involved in the synthesis of various agrochemical products that protect crops from pests and diseases. For instance, derivatives of trifluoromethylpyridine have been successfully integrated into commercial fungicides and herbicides .
Material Science
The unique properties of this compound make it a candidate for advanced materials research. Its potential applications include:
- Polymer Development: The compound is explored for creating polymers with enhanced thermal and chemical resistance, which can be utilized in various industrial applications .
Biochemical Research
In biochemical studies, this compound acts as a valuable tool for understanding complex biological systems.
Research Focus:
- Receptor Interactions: The compound aids in studying receptor interactions and enzyme activities, providing insights into cellular mechanisms .
- Biological Activity: Studies have indicated significant biological activity associated with this compound, underscoring its relevance in biochemical research.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; enhances lipophilicity and metabolic stability | Ongoing clinical trials for derivatives |
| Agricultural Chemistry | Formulation of agrochemicals; improves efficacy of pesticides/herbicides | Integration into fungicides like fluazinam |
| Material Science | Development of polymers with enhanced properties | Research on thermal and chemical resistance |
| Biochemical Research | Tool for studying receptor interactions and enzyme activities | Interaction studies highlighting binding affinities |
Case Studies
- Pharmaceutical Synthesis : A study highlighted the synthesis route involving this compound as an intermediate for developing novel drug candidates targeting specific biological pathways. The modifications made to enhance biological activity were documented, showcasing the compound's versatility in drug design .
- Agrochemical Applications : Research demonstrated that derivatives synthesized from this compound exhibited improved efficacy against common agricultural pests, leading to higher crop yields compared to conventional treatments .
- Material Properties : Investigations into polymer formulations incorporating this compound revealed significant improvements in thermal stability and resistance to chemical degradation, suggesting potential industrial applications .
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Similarity Scores
The table below compares 2-trifluoromethyl-pyrrolidine hydrochloride with structurally analogous compounds, emphasizing substituent positions, ring systems, and similarity scores (calculated based on molecular descriptors) :
Analysis of Structural and Functional Differences
Substituent Position and Electronic Effects
- 2-Trifluoromethyl-pyrrolidine HCl : The -CF₃ group at the 2-position on the pyrrolidine ring enhances steric bulk and electron-withdrawing effects, influencing receptor binding .
- (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl : The -CF₃ group on the para position of the phenyl ring maximizes symmetry and may improve pharmacokinetic profiles compared to ortho/meta positions .
Ring Size (Pyrrolidine vs. Piperidine)
- Piperidine derivatives (e.g., CAS 1391417-19-8) have a six-membered ring, increasing conformational flexibility but reducing similarity scores (0.94 vs. 1.00 for pyrrolidine analogs) .
Fluorine Substitution Patterns
- Compounds like 2-{[4-Fluoro-3-(CF₃)phenyl]methyl}pyrrolidine HCl (CAS 2060008-14-0) combine fluorine and -CF₃ groups, amplifying lipophilicity and metabolic resistance .
Biological Activity
2-Trifluoromethyl-pyrrolidine hydrochloride is a unique chiral compound with significant implications in pharmaceutical research due to its distinct biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
This compound has the molecular formula CHClFN and features a pyrrolidine ring with a trifluoromethyl group at the 2-position. This trifluoromethyl substitution enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development.
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group can significantly enhance binding affinity to specific proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
These mechanisms are crucial for understanding how this compound may be utilized in therapeutic contexts.
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits notable biological activities, including:
- Antiviral Properties : It has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Studies indicate that related compounds can inhibit viral replication effectively .
- Antimicrobial Activity : The compound has shown promise against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Case Study: Antiviral Activity
A recent study explored the antiviral efficacy of compounds structurally similar to this compound against SARS-CoV-2. The findings indicated that these compounds could inhibit viral protease activity, demonstrating significant promise for further development as antiviral agents .
Research Findings
The following table summarizes key findings related to the biological activity and applications of this compound:
Applications in Scientific Research
The versatility of this compound extends across various fields:
- Pharmaceutical Development : It serves as a building block in synthesizing complex organic molecules, particularly in drug design.
- Biological Research : Its unique properties facilitate studies on biological processes at the molecular level.
- Industrial Uses : Employed in producing specialty chemicals with enhanced stability and reactivity .
Q & A
Basic: What synthetic strategies are effective for preparing 2-Trifluoromethyl-pyrrolidine hydrochloride with high enantiomeric purity?
Methodological Answer:
- Fluorination Agents : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce the trifluoromethyl group while minimizing racemization. The choice of agent impacts yield and stereochemical integrity .
- Chiral Resolution : Employ chiral auxiliaries or catalysts during pyrrolidine ring formation. For example, asymmetric hydrogenation of prochiral intermediates can enhance enantioselectivity .
- Purification : Utilize preparative HPLC or crystallization with chiral resolving agents to isolate enantiomerically pure product. Monitor purity via chiral GC or HPLC .
Basic: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Bioavailability : The electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the pyrrolidine nitrogen, enhancing membrane permeability and oral bioavailability .
- Metabolic Stability : Fluorine’s metabolic inertness slows oxidative degradation by cytochrome P450 enzymes, extending half-life. Validate via liver microsome assays .
- Target Binding : Use molecular docking studies to assess how the trifluoromethyl group affects hydrogen bonding or hydrophobic interactions with biological targets (e.g., GPCRs) .
Advanced: How to resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Experimental Validation : Replicate solubility tests under controlled conditions (temperature, pH, ionic strength). For polar aprotic solvents (e.g., DMSO), ensure anhydrous conditions to avoid hydrolysis .
- Purity Assessment : Characterize batch purity via NMR and elemental analysis; impurities like residual amines or salts can artificially alter solubility .
- Data Harmonization : Cross-reference with structurally analogous compounds (e.g., 3-(Chloromethyl)pyridine hydrochloride) to identify solvent trends .
Advanced: What analytical methods are optimal for detecting chiral impurities in this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection. Optimize mobile phase composition (hexane/isopropanol) for resolution .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration and quantify enantiomeric excess (ee) by comparing experimental and computed VCD spectra .
- Mass Spectrometry Coupling : LC-MS/MS with collision-induced dissociation can differentiate diastereomeric adducts in complex mixtures .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact. Hydrochloride salts may release HCl vapor under heat .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation as stability data are limited .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated waste .
Advanced: How to evaluate the compound’s stability under varying pH conditions for formulation studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) buffers at 40°C for 24–72 hours. Monitor degradation via UPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t½) using Arrhenius plots. Identify major degradation products (e.g., hydrolyzed pyrrolidine) .
- pH-Solubility Profile : Use shake-flask methods to correlate solubility with ionization state (pKa ~8–9 for pyrrolidine derivatives) .
Advanced: How to design a structure-activity relationship (SAR) study for 2-Trifluoromethyl-pyrrolidine derivatives?
Methodological Answer:
- Analog Synthesis : Modify the pyrrolidine scaffold (e.g., substituent position, ring size) and retain the trifluoromethyl group. Compare bioactivity using standardized assays .
- Computational Modeling : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., dipole moments) on receptor binding .
- Data Integration : Use multivariate analysis to correlate physicochemical properties (logP, polar surface area) with in vitro/in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
